1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic compound. It is characterized by its complex structure, which includes a thiophene ring, a diazinane ring, and a phenyl group.
Preparation Methods
The synthesis of 1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the formation of the diazinane ring through cyclization reactions.
Chemical Reactions Analysis
1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. For example, it acts as a reversible inhibitor of the regulator of G-protein signaling 4 (RGS4) protein. This interaction modulates the signaling pathways regulated by G-proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione include:
(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound also contains a thiophene ring and a diazinane ring but differs in the substitution pattern on the phenyl group.
1-[(5-methylthiophen-2-yl)methyl]piperazine: This compound has a similar thiophene ring but features a piperazine ring instead of a diazinane ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-5-[(5-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-8-9-13(23-11)10-14-15(20)18(2)17(22)19(16(14)21)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGBSZHJWSFDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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